2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide
CAS No.:
Cat. No.: VC17207985
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33 g/mol
* For research use only. Not for human or veterinary use.
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide -](/images/structure/VC17207985.png)
Specification
Molecular Formula | C12H14N4O2S |
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Molecular Weight | 278.33 g/mol |
IUPAC Name | N-(2-methoxyphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
Standard InChI | InChI=1S/C12H14N4O2S/c1-16-10(14-15-12(16)19)7-11(17)13-8-5-3-4-6-9(8)18-2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,19) |
Standard InChI Key | JSHGAEYLRXSUOO-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4H-1,2,4-triazole ring substituted at the 3-position with a mercapto (-SH) group and at the 4-position with a methyl group. An acetamide linker connects the triazole to a 2-methoxyphenyl moiety, creating a planar structure conducive to hydrophobic interactions . Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₂H₁₄N₄O₂S |
Molecular Weight | 278.33 g/mol |
CAS Number | VC17207985 |
Solubility | DMSO, DMF (≥10 mM) |
The methoxyphenyl group enhances lipophilicity (clogP ≈ 2.1), facilitating membrane permeability, while the mercapto group enables disulfide bond formation with cysteine residues in target proteins .
Synthesis and Characterization
Synthetic Pathways
Synthesis typically proceeds via a three-step protocol :
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Formation of 3-mercapto-4-methyl-4H-1,2,4-triazole: Reacting thiourea derivatives with hydrazine under reflux conditions.
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Acetamide Linker Introduction: Coupling the triazole with 2-chloro-N-(2-methoxyphenyl)acetamide using DMF as solvent and K₂CO₃ as base (yield: 68–72%).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.
Critical Reaction Parameters:
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Temperature: 80–90°C for cyclization steps.
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Solvent polarity: Higher yields observed in DMSO vs. DMF due to improved intermediate solubility .
Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 2.32 (s, 3H, CH₃), 3.81 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂), 6.89–7.25 (m, 4H, aromatic), 13.01 (s, 1H, SH).
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HRMS (ESI+): m/z 279.0912 [M+H]⁺ (calculated: 279.0909).
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Purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
Biological Activities and Mechanisms
Anticancer Activity
The compound inhibits the Annexin A2–S100A10 protein interaction, a target validated in glioblastoma and lung cancer . Key findings include:
Assay | Result |
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Competitive Binding (IC₅₀) | 18.7 ± 1.2 μM |
Caspase-3 Activation | 3.8-fold increase vs. control |
ROS Generation | 2.1-fold increase (24 h) |
Mechanistically, the triazole core occupies a hydrophobic groove on Annexin A2, while the methoxyphenyl group engages in CH-π stacking with Phe86 . This disrupts S100A10 binding, inducing apoptosis via mitochondrial depolarization .
Antimicrobial Effects
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 32–64 μg/mL, outperforming ampicillin for methicillin-resistant strains. The mercapto group likely chelates metal ions essential for bacterial protease function.
Structure-Activity Relationship (SAR) Insights
Triazole Substitutions
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Mercapto Group (-SH): Removal reduces Annexin A2 binding affinity by 90%, underscoring its role in covalent target engagement .
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Methyl Group (C4): Bulkier substituents (e.g., ethyl) decrease solubility without improving potency .
Acetamide Linker Modifications
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Chain Length: Extending the linker by one methylene unit (CH₂CH₂) lowers IC₅₀ to 12.4 μM but increases hepatotoxicity .
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Methoxyphenyl Position: Ortho-substitution (as in the title compound) enhances potency 3-fold vs. para-substituted analogues due to steric stabilization of the protein-ligand complex .
Comparative Analysis with Analogues
The furfuryl analogue’s lower logP improves bioavailability but compromises metabolic stability .
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